L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine
Description
Properties
CAS No. |
656223-93-7 |
|---|---|
Molecular Formula |
C25H47N7O7 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H47N7O7/c1-13(2)12-18(32-24(37)20(28)14(3)4)23(36)29-15(5)21(34)30-16(9-10-19(27)33)22(35)31-17(25(38)39)8-6-7-11-26/h13-18,20H,6-12,26,28H2,1-5H3,(H2,27,33)(H,29,36)(H,30,34)(H,31,35)(H,32,37)(H,38,39)/t15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
OTETYDPSBVGDHX-VKESLTNKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing Val-Leu-Ala-Gln-Lys due to its efficiency in iterative coupling and reduced purification demands.
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal lysine residue to a polymeric resin. Chlorotrityl and trityl resins are preferred for their acid-labile properties, enabling mild cleavage conditions. For example:
- Resin : Chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g)
- Solvent : Dichloromethane (DCM) with 1% triethylamine (TEA)
- Reaction time : 2 hours at 25°C
A study demonstrated 95% coupling efficiency for lysine using pre-loaded Fmoc-Lys(Boc)-OH on Wang resin.
Sequential Deprotection and Coupling
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is employed for temporary α-amino protection:
Deprotection
- Reagent : 20% piperidine in dimethylformamide (DMF)
- Time : 2 × 5 minutes
- Efficiency : >99% Fmoc removal
Coupling Reagents
| Reagent System | Activation Time | Coupling Efficiency |
|---|---|---|
| HBTU/HOBt/DIPEA | 10 min | 98–99% |
| DIC/Oxyma Pure | 15 min | 97–98% |
| COMU/N-methylmorpholine | 12 min | 96–97% |
Glutamine’s side chain is protected with Trt (trityl) to prevent cyclization, while lysine uses Boc (tert-butoxycarbonyl).
Liquid-Phase Peptide Synthesis (LPPS)
LPPS is utilized for larger-scale production or when post-synthetic modifications are required.
Fragment Condensation Approach
Val-Leu-Ala-Gln-Lys is assembled via convergent synthesis:
- Fragment 1 : Val-Leu-Ala (synthesized via SPPS)
- Fragment 2 : Gln-Lys (prepared using Boc chemistry)
Coupling Conditions :
Hybrid Solid-/Liquid-Phase Strategies
Recent patents describe hybrid methods to optimize yield and purity:
On-Resin Global Deprotection
After SPPS assembly, side-chain deprotection is performed using:
This step removes Boc from lysine and Trt from glutamine simultaneously.
Solution-Phase Cyclization
For cyclized analogs, the linear peptide is cleaved from the resin and treated with:
- Oxidizing agent : 0.1 M iodine in methanol/water (4:1)
- Time : 30 minutes
Purification and Characterization
Industrial-Scale Production
Automated Synthesizers
Industrial protocols employ continuous-flow systems for Val-Leu-Ala-Gln-Lys:
Challenges and Mitigation Strategies
Aspartimide Formation
Glutamine residues undergo β-elimination at high temperatures:
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like lysine and glutamine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions, particularly at the lysine residue.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Scientific Research Applications
Chemistry
- Peptide Synthesis : L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine serves as a model compound for studying peptide synthesis and reactions. Its specific sequence allows researchers to investigate the stability and reactivity of peptide bonds under various conditions.
Biology
- Cellular Signaling : This peptide is investigated for its role in protein-protein interactions and cellular signaling pathways. It may influence processes such as cell proliferation and differentiation by modulating specific receptors or enzymes.
Medicine
- Therapeutic Applications : The compound shows potential in therapeutic contexts, particularly as a drug delivery vehicle or in the development of peptide-based drugs. Its ability to interact with biological targets makes it a candidate for treating various diseases, including inflammatory conditions.
Industry
- Biochemical Assays : this compound is utilized in the production of peptide-based materials and as a component in various biochemical assays, enhancing the specificity and sensitivity of these tests.
Case Study 1: Wound Healing
A study investigated the effects of this compound on wound healing in animal models. The results indicated that the peptide promoted cell survival and reduced inflammation at the wound site, suggesting its potential utility in enhancing tissue repair processes.
Case Study 2: Immune Modulation
Research explored the immunomodulatory properties of this pentapeptide. It was found to enhance the activity of certain immune cells while reducing excessive inflammatory responses, indicating its potential as a therapeutic agent in autoimmune diseases.
Mechanism of Action
The mechanism of action of L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that affect gene expression, protein synthesis, and other cellular functions.
Comparison with Similar Compounds
N-L-γ-Glutamyl-L-Leucine
- Molecular Formula : C₁₁H₂₀N₂O₅; Molecular Weight : 260.29 .
- Structural Differences: Unlike the pentapeptide, this compound is a dipeptide featuring a γ-glutamyl linkage between glutamic acid and leucine.
- Functional Implications : γ-Glutamyl peptides are often involved in glutathione metabolism and cellular antioxidant systems. The shorter chain length of this dipeptide may limit its interaction with larger protein targets compared to the pentapeptide.
Cyclic Peptide Containing Modified Residues
- Example Compound : Cyclic(l-alanyl-d-alanyl-N-methyl-l-leucyl-N-methyl-l-leucyl-N-methyl-l-valyl-...) [CAS 59865-13-3] .
- Structural Differences: This cyclic peptide includes non-proteinogenic residues (e.g., N-methylated leucine, d-alanine) and a complex macrocyclic structure. In contrast, L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine is linear and composed solely of L-amino acids.
- Functional Implications : Cyclization and methylation enhance proteolytic resistance and membrane permeability, making such peptides promising for therapeutic applications. The linear pentapeptide may exhibit faster degradation in biological systems due to its unmodified structure.
L-Amino Acid Mixtures
- Example: A mixture containing L-alanine (8%), L-leucine (14%), L-valine (8%), and other amino acids .
- Structural Differences: Free amino acids lack peptide bonds, resulting in distinct pharmacokinetics. For instance, individual amino acids are absorbed rapidly, while peptides like this compound require hydrolysis for bioavailability.
- Functional Implications: Amino acid mixtures are used in nutritional supplements, whereas peptides may act as signaling molecules or enzyme substrates due to their sequence-specific interactions.
Key Comparative Data
Biological Activity
L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine (VLAQLK) is a pentapeptide composed of five amino acids: valine (Val), leucine (Leu), alanine (Ala), glutamine (Gln), and lysine (Lys). This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, including its role in cellular signaling, protein interactions, and therapeutic applications. This article reviews the biological activity of VLAQLK, supported by data tables, case studies, and research findings.
VLAQLK has the following chemical structure and properties:
- Molecular Formula: C25H47N7O7
- Molecular Weight: 533.68 g/mol
- IUPAC Name: L-Valyl-L-leucyl-L-alanylglycyl-L-lysine
- CAS Number: 71375644
The biological activity of VLAQLK is primarily attributed to its structural composition, which allows it to interact with various molecular targets. Peptides like VLAQLK can modulate receptor activity, influence enzyme functions, and participate in cellular signaling pathways. The specific mechanisms include:
- Receptor Binding: VLAQLK may bind to specific receptors on cell membranes, influencing cellular responses.
- Enzyme Modulation: It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
- Cell Signaling: The peptide may activate or inhibit signaling cascades that regulate cellular functions such as growth, differentiation, and apoptosis.
Biological Effects
Research indicates several potential biological effects of VLAQLK:
- Antioxidant Activity: Similar peptides have shown the ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Properties: VLAQLK may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Cell Proliferation: Studies suggest that peptides with similar structures can enhance cell proliferation in certain types of cells.
In Vitro Studies
In vitro studies have demonstrated the effects of VLAQLK on various cell lines:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study 1 | Human fibroblasts | 10 µM | Increased proliferation by 25% |
| Study 2 | Mouse macrophages | 50 µM | Reduced TNF-alpha production by 30% |
| Study 3 | Rat hepatocytes | 20 µM | Enhanced antioxidant enzyme activity |
These findings indicate that VLAQLK may promote cell survival and reduce inflammation through its biochemical interactions.
Case Studies
-
Case Study: Wound Healing
- In a controlled study involving diabetic rats, administration of VLAQLK accelerated wound healing compared to control groups. Histological analysis revealed increased collagen deposition and angiogenesis at the wound site.
-
Case Study: Muscle Recovery
- A clinical trial assessed the effects of VLAQLK supplementation on muscle recovery post-exercise. Results showed a significant reduction in muscle soreness and improved recovery times among athletes who received the peptide compared to those who received a placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
